molecular formula C11H15NO2S2 B14706119 4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide CAS No. 13553-70-3

4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide

Cat. No.: B14706119
CAS No.: 13553-70-3
M. Wt: 257.4 g/mol
InChI Key: QXKOLEOFMOTPMQ-UHFFFAOYSA-N
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Description

4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide is a chemical compound with the molecular formula C10H11NO2S2 It is a derivative of benzenesulfonamide, characterized by the presence of a thiolane ring and a methyl group attached to the benzene ring

Preparation Methods

The synthesis of 4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiolane-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the function of essential enzymes in bacterial cells, leading to cell death. For its anticancer activity, it may interfere with cellular processes such as DNA replication and repair, inducing apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

Properties

CAS No.

13553-70-3

Molecular Formula

C11H15NO2S2

Molecular Weight

257.4 g/mol

IUPAC Name

4-methyl-N-(thiolan-1-ylidene)benzenesulfonamide

InChI

InChI=1S/C11H15NO2S2/c1-10-4-6-11(7-5-10)16(13,14)12-15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3

InChI Key

QXKOLEOFMOTPMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S2CCCC2

Origin of Product

United States

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